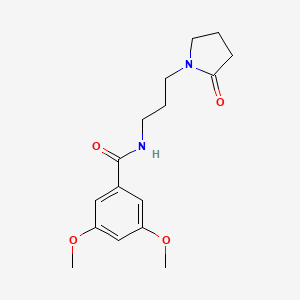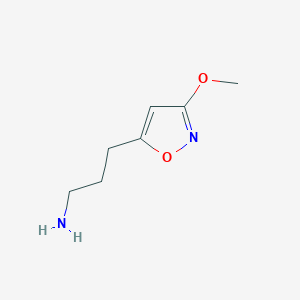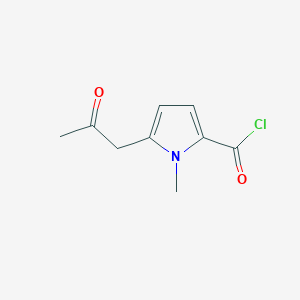
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride is an organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group, an oxopropyl group, and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride typically involves the reaction of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The reaction conditions include:
Reagent: Thionyl chloride (SOCl2)
Solvent: Dichloromethane (CH2Cl2)
Temperature: Reflux (approximately 40-50°C)
Duration: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety due to the handling of reactive intermediates in a controlled environment.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (room temperature to reflux).
Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, ethanol), temperature (0°C to room temperature).
Oxidation: Oxidizing agents (KMnO4), solvent (water, acetone), temperature (room temperature to reflux).
Major Products
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Aplicaciones Científicas De Investigación
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it a valuable tool in chemical biology for modifying proteins and other macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid
- 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-amine
- 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-thiol
Uniqueness
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that lack this functional group and, therefore, have different reactivity profiles and applications.
Propiedades
Número CAS |
344298-53-9 |
|---|---|
Fórmula molecular |
C9H10ClNO2 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
1-methyl-5-(2-oxopropyl)pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)5-7-3-4-8(9(10)13)11(7)2/h3-4H,5H2,1-2H3 |
Clave InChI |
GNRCQIZGBAEVCL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=C(N1C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




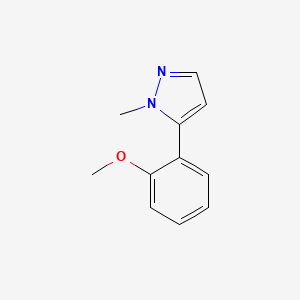
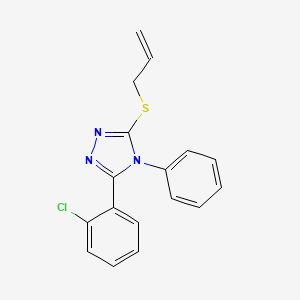

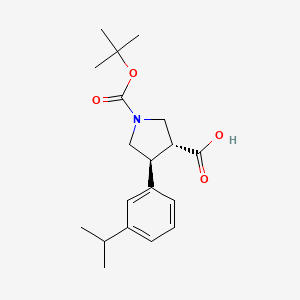
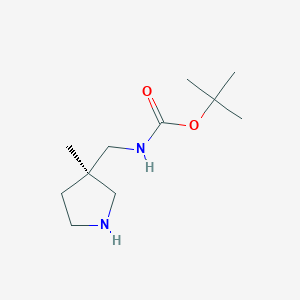
![1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one](/img/structure/B12890769.png)
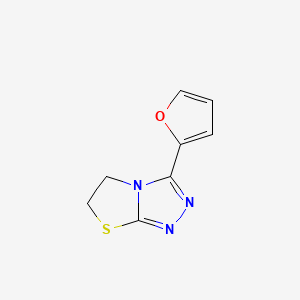


![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)
